Octyl isocyanate chemical properties and reactivity
Octyl isocyanate chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Octyl Isocyanate
For researchers, scientists, and professionals in drug development, a thorough understanding of reactive chemical intermediates is paramount. Octyl isocyanate (1-isocyanatooctane) is a versatile reagent utilized in a variety of synthetic applications, from polymer chemistry to the modification of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols.
Chemical and Physical Properties
Octyl isocyanate is a combustible and moisture-sensitive liquid.[1][2] Its core chemical and physical characteristics are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₇NO | [3][4] |
| Molecular Weight | 155.24 g/mol | [3] |
| Appearance | Liquid | [4] |
| Density | 0.88 g/mL at 25 °C | [5] |
| Boiling Point | 200-204 °C | [5] |
| 139 °C at 14 mmHg | [5] | |
| Refractive Index | n20/D 1.432 | [5] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [5] |
| Solubility in Water | Insoluble, reacts with water | [4] |
| CAS Number | 3158-26-7 | [3][4] |
| EC Number | 221-598-1 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of octyl isocyanate in reaction mixtures.
| Spectrum Type | Key Features / Notes | Citations |
| FTIR | Spectra available (Neat and ATR-IR). | [3][6] |
| ¹H NMR | Spectra available. | [6][7][8] |
| ¹³C NMR | Spectra available. | [6] |
| Mass Spec | GC-MS data available. | [6] |
| Raman | Spectrum available. | [6] |
Reactivity of Octyl Isocyanate
The isocyanate functional group (-N=C=O) is highly electrophilic, making octyl isocyanate reactive toward a wide range of nucleophiles.[9][10] This reactivity is the foundation of its utility in chemical synthesis. It is incompatible with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[1][11]
Reaction with Nucleophiles
Isocyanates readily undergo nucleophilic addition at the central carbon atom of the NCO group.[9][12] These reactions are often exothermic and can be vigorous.[13]
-
Water : Reacts with water to form an unstable carbamic acid, which then decomposes to yield octylamine and carbon dioxide gas.[9][10][13] This reaction is a key consideration for handling and storage, as exposure to moisture will degrade the reagent.[2][4]
-
Alcohols : The reaction with alcohols produces stable N-octylcarbamates, commonly known as urethanes.[9][10] This is one of the most common applications of isocyanates, forming the basis of polyurethane chemistry.[10] The reaction can be catalyzed by tertiary amines or organotin compounds like dibutyltin dilaurate (DBTDL).[9][14]
-
Amines : Primary and secondary amines react with octyl isocyanate to form N,N'-substituted ureas.[9][10] This reaction is typically very fast and does not require a catalyst.[15]
-
Thiols : In the presence of a base catalyst, thiols will react to form thiourethanes.[15]
Caption: Reaction pathways of octyl isocyanate with common nucleophiles.
Polymerization
Hazardous polymerization of octyl isocyanate does not typically occur under normal conditions.[1][11] However, acids and bases can initiate polymerization reactions.[13] Anionic polymerization of isocyanates, including n-octyl isocyanate, can be achieved using initiators like sodium naphthalenide to produce polyisocyanates.[16]
Thermal Decomposition
During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[4][11] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[11]
Experimental Protocols
Due to its hazardous nature, strict adherence to safety protocols is essential when working with octyl isocyanate. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as allergic or asthma-like symptoms.[1]
General Handling and Storage
-
Handling : Always work in a well-ventilated area, preferably under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[1][2] Avoid contact with skin and eyes and prevent inhalation of vapors.[11][17]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep containers tightly closed to prevent contact with moisture.[1][2] Store away from heat, sparks, open flames, and other sources of ignition.[1]
General Protocol for Reaction with Nucleophiles (e.g., Alcohols)
The following is a generalized protocol for the synthesis of a carbamate from an alcohol. This procedure should be adapted based on the specific reactivity of the substrate and the scale of the reaction.
-
Preparation : Ensure all glassware is thoroughly dried to prevent reaction with water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Reaction Setup : To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the desired alcohol and dissolve it in an appropriate anhydrous solvent (e.g., toluene, THF).
-
Addition of Isocyanate : Slowly add octyl isocyanate (typically 1.0-1.1 equivalents) to the stirring alcohol solution at room temperature.[14]
-
Catalysis (if necessary) : For less reactive nucleophiles like alcohols, a catalyst can be added. Common catalysts include dibutyltin dilaurate (DBTDL) or tertiary amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[14] The catalyst is typically added in small amounts (e.g., 0.1-1.0 mol%).
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or by spectroscopic methods such as FTIR, observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹.
-
Work-up : Once the reaction is complete, it can be quenched by adding a small amount of methanol to consume any excess isocyanate. The solvent is then removed under reduced pressure.[14]
-
Purification : The crude product can be purified using standard techniques such as silica gel column chromatography.[14]
Caption: A generalized experimental workflow for nucleophilic addition reactions.
Applications in Research and Drug Development
The high reactivity of octyl isocyanate makes it a useful building block in organic synthesis and pharmaceutical research.
-
Polymer Chemistry : It has been used to suppress side reactions during polymerization processes.[5][18] It is also a monomer for the synthesis of poly(n-octyl isocyanate).[16]
-
Synthesis of Small Molecules : Octyl isocyanate is used to synthesize various compounds, including ureas and organogelators.[5][18] For example, it reacts with N-cyclopropylamine to form N-cyclopropyl-N′-octylurea.[5]
-
Drug Development and Discovery : Isocyanates are important intermediates in the synthesis of pharmaceuticals.[19] They are used to create carbamate and urea linkages, which are present in many biologically active molecules.[19] The isocyanate group can be used to attach chemical tags or moieties to existing drug-like small molecules to study their biological targets and mechanisms of action.[20] This approach is valuable for creating probes for target identification and validation in drug discovery pipelines.[20] For instance, octyl isocyanate was reported to inactivate the serine proteinase, chymotrypsin.[18]
References
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- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
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- 12. researchgate.net [researchgate.net]
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- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization [mdpi.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. scientificlabs.com [scientificlabs.com]
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- 20. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
